Superior Antiparasitic Selectivity Index vs. Reference Drugs and In-Class Analogs
In a head-to-head study against the clinically relevant amastigote form of Trypanosoma cruzi, diethyl 1H-pyrazole-3,5-dicarboxylate (compound 3) demonstrated a selectivity index (SI) that is 8 to 72 times higher than that of the reference drug benznidazole. Against Leishmania spp. amastigotes, its SI was 15 to 113 times higher than that of the reference drug glucantime. This performance was specifically highlighted for the diethyl ester (3) and its sodium salt (8), confirming its high efficiency against these protozoa [1].
| Evidence Dimension | Selectivity Index (SI) (CC50/IC50) against Trypanosoma cruzi and Leishmania spp. amastigotes |
|---|---|
| Target Compound Data | Selectivity Index (SI) for diethyl ester 3: 8-72 times higher than benznidazole (for T. cruzi); 15-113 times higher than glucantime (for Leishmania spp.) |
| Comparator Or Baseline | Benznidazole (T. cruzi) and Glucantime (Leishmania spp.) reference drugs |
| Quantified Difference | SI increase of 8-72x for T. cruzi and 15-113x for Leishmania spp. |
| Conditions | In vitro assay against the amastigote form of the parasites; cytotoxicity evaluated against Vero cells and macrophages. |
Why This Matters
The significantly higher selectivity index directly translates to a wider therapeutic window, making this specific ester a superior scaffold for antichagasic and leishmanicidal drug development compared to the reference standards.
- [1] Reviriego, F., Olmo, F., Navarro, P., Marín, C., Ramírez-Macías, I., García-España, E., ... & Arán, V. J. (2017). Simple dialkyl pyrazole-3,5-dicarboxylates show in vitro and in vivo activity against disease-causing trypanosomatids. Parasitology, 144(9), 1133-1143. View Source
